molecular formula C11H17O6- B14270990 5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate CAS No. 185318-17-6

5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate

Cat. No.: B14270990
CAS No.: 185318-17-6
M. Wt: 245.25 g/mol
InChI Key: WHACSXHRXJDDEC-UHFFFAOYSA-M
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Description

5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate is a chemical compound with a unique structure that includes a dioxolane ring and a pentanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable pentanoate derivative. One common method includes the esterification of 2,2-dimethyl-1,3-dioxolane-4-methanol with 5-oxopentanoic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring and ester group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a dioxolane ring and a pentanoate ester group. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.

Properties

CAS No.

185318-17-6

Molecular Formula

C11H17O6-

Molecular Weight

245.25 g/mol

IUPAC Name

5-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate

InChI

InChI=1S/C11H18O6/c1-11(2)16-7-8(17-11)6-15-10(14)5-3-4-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/p-1

InChI Key

WHACSXHRXJDDEC-UHFFFAOYSA-M

Canonical SMILES

CC1(OCC(O1)COC(=O)CCCC(=O)[O-])C

Origin of Product

United States

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